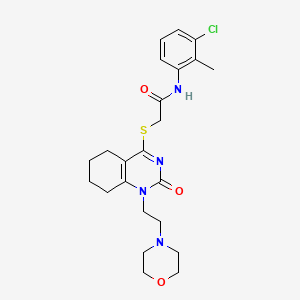

N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(3-Chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound featuring a hexahydroquinazolinone core substituted with a morpholinoethyl group and a thioacetamide linkage. The molecule’s structural complexity arises from its fused bicyclic quinazolinone system, a morpholine ring (a six-membered amine oxide heterocycle), and a chlorinated aryl group.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3S/c1-16-18(24)6-4-7-19(16)25-21(29)15-32-22-17-5-2-3-8-20(17)28(23(30)26-22)10-9-27-11-13-31-14-12-27/h4,6-7H,2-3,5,8-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMVGXXYPKRVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The key steps include:

- Formation of the Hexahydroquinazolin moiety : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Thioacetylation : The introduction of the thioacetamide group is performed using thioacetic acid derivatives.

- Chlorination : The 3-chloro substitution on the phenyl ring is typically introduced via electrophilic aromatic substitution.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays, including:

- DPPH Radical Scavenging Assay : This method assesses the ability of the compound to neutralize free radicals. Results indicate that this compound exhibits significant radical scavenging activity comparable to known antioxidants such as ascorbic acid .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. It was found to induce apoptosis in these cells by upregulating pro-apoptotic genes such as p53 and Bax .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HeLa | 15 | Yes |

| MCF7 | 20 | Yes |

| A549 | 18 | Yes |

The proposed mechanism for the anticancer activity includes:

- Inhibition of Cell Cycle Progression : The compound disrupts cell cycle phases, leading to cell cycle arrest.

- Induction of Apoptosis : Activation of caspases and mitochondrial pathways was observed in treated cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability (by 50% at 15 µM concentration), alongside increased markers for apoptosis .

- Combination Therapy : In another investigation, combining this compound with standard chemotherapeutics showed enhanced efficacy against resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing the thiazole moiety have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. These studies indicate that compounds with similar functional groups can inhibit bacterial growth effectively, suggesting that N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may possess comparable antimicrobial properties .

Vaccine Adjuvants

Adjuvant Properties

The compound's structural features suggest potential as a vaccine adjuvant. A study on structurally related compounds indicated that modifications in the chemical structure can enhance immune responses when used alongside antigens. This application is particularly relevant in developing more effective vaccines against infectious diseases . The ability to stimulate the immune system while being non-toxic is a critical aspect of vaccine adjuvants.

Antioxidant Activity

Potential Antioxidant Effects

Preliminary studies on related compounds have demonstrated antioxidant properties through radical scavenging assays. The incorporation of specific functional groups may enhance the compound's ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases . The antioxidant activity of similar compounds suggests that this compound could also exhibit such properties.

Structure-Activity Relationship Studies

SAR Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pharmaceutical compounds. Research indicates that variations in substituents on the phenyl ring and thioamide group can significantly influence biological activity. For instance, modifications that increase lipophilicity or alter electronic properties may enhance antibacterial or antiviral activities .

Data Table: Overview of Biological Activities

| Compound | Activity Type | Tested Strains/Conditions | Results |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-... | Antibacterial | Staphylococcus aureus, C. violaceum | Zones of inhibition: 20.5 mm (S.a.), 17.0 mm (C.v.) |

| Similar Thiazole Derivatives | Antibacterial | Various Gram-positive and Gram-negative | Effective against multiple strains |

| Related Compounds | Antioxidant | DPPH Radical Scavenging Assay | High scavenging activity observed |

Case Study 1: Antibacterial Efficacy

A study evaluated a series of thiazole derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that certain modifications led to increased zones of inhibition compared to standard antibiotics like Streptomycin. This suggests that N-(3-chloro-2-methylphenyl)-... could be developed further as an effective antibacterial agent .

Case Study 2: Vaccine Adjuvant Development

Research focused on a related compound demonstrated enhanced immune responses when used as an adjuvant with influenza vaccines. The findings underscore the importance of chemical structure in modulating immune responses and highlight the potential for N-(3-chloro-2-methylphenyl)-... in vaccine formulations .

Comparison with Similar Compounds

N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)

- Core: 3,4-Dihydroquinazolin-4-one (unsaturated quinazolinone).

- Substituents :

- 4-Fluorophenyl at position 3.

- Thioacetamide bridge linking to a 2-chlorophenyl-substituted oxothiazolidine.

- Synthesis : Prepared via nucleophilic substitution and cyclocondensation, yielding 61% .

- Key Difference: Replaces the morpholinoethyl group with an oxothiazolidine ring, reducing conformational flexibility.

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Core : Acetamide backbone.

- Substituents :

- 4-Chlorophenyl amine.

- Triazole ring with a naphthyloxy methyl group.

- Synthesis : Synthesized via 1,3-dipolar cycloaddition (click chemistry), characterized by HRMS and IR .

- Key Difference: Lacks the quinazolinone core but shares the acetamide pharmacophore. The triazole moiety enhances metal-binding capacity, relevant for coordination chemistry .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Core: Morpholinoacetamide.

- Substituents :

- 2-Chlorophenyl-substituted thiazol ring.

- Applications : Listed in chemical databases (e.g., ZINC20386027) for drug discovery screening .

- Key Difference: Shares the morpholinoacetamide motif with the target compound but lacks the quinazolinone-thioether linkage.

Structural and Functional Implications

Table 1: Comparative Structural Overview

Functional Insights

- Quinazolinone Derivatives: The saturated hexahydroquinazolinone in the target compound may confer greater metabolic stability compared to unsaturated analogs like AJ5d .

- Thioether vs. Triazole/Thiazol : The thioacetamide bridge in the target compound and AJ5d may enhance lipophilicity, whereas triazole/thiazol groups in analogs improve metal coordination or hydrogen-bonding capacity .

- Morpholino Group: Present in both the target compound and ’s analog, this group is associated with improved solubility and target affinity in drug-like molecules .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and thioacetamide bond formation. Key steps include:

- Thiolation : Introducing the thioether group via reaction of a mercaptan precursor with chloroacetamide intermediates under anhydrous conditions .

- Morpholinoethylation : Coupling the morpholinoethyl group to the hexahydroquinazolinone core using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/acetone) is used to isolate the final product .

Optimization factors : - Temperature control (50–80°C for substitution reactions).

- Solvent selection (DMF for polar intermediates, dichloromethane for coupling steps).

- Reaction monitoring via TLC and HPLC to ensure >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., morpholinoethyl group integration at δ 2.4–3.1 ppm) and detects impurities .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 503.18) .

- HPLC : Quantifies purity using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

- X-ray crystallography : Resolves conformational ambiguities in the hexahydroquinazolinone ring .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what computational tools support SAR studies?

- Key modifications :

- Computational methods :

- Docking (AutoDock Vina) : Predicts binding to ATP pockets in kinases (e.g., EGFR).

- MD simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100 ns .

- Case study : A derivative with a trifluoromethylphenyl group showed 3-fold higher IC50 (12.0 µM vs. 36.5 µM) in antiviral assays compared to the parent compound .

Q. How should researchers address stability challenges and contradictory bioactivity data?

- Stability issues :

- pH sensitivity : Degrades in acidic conditions (pH <4); use buffered solutions (pH 6–8) for in vitro assays .

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

- Data contradictions :

- Bioactivity variability : Compare assay conditions (e.g., cell lines, incubation time). For example, antiproliferative activity in MCF-7 vs. HepG2 cells may differ due to metabolic enzyme expression .

- Dose-response validation : Repeat experiments with standardized positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are recommended for elucidating the mechanism of action?

- Target identification :

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .

- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) .

- Pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK/ERK suppression) .

- In vivo models : Zebrafish xenografts assess tumor penetration and toxicity before murine studies .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogous Quinazolinone Derivatives

Q. Table 2. Stability Profile Under Varied Conditions

| Condition | Half-Life (Days) | Degradation Products | Mitigation Strategy |

|---|---|---|---|

| pH 3.0, 25°C | 2 | Hydrolyzed acetamide | Use pH 7.4 buffers |

| UV light, 24 hrs | <1 | Oxidized thioether | Amber vial storage |

| −20°C, dark | >30 | None detected | Standard protocol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.